12-(2-Hydroxypropyl)-cytisine
Description
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Structure
3D Structure
Properties
IUPAC Name |
11-(2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)6-15-7-11-5-12(9-15)13-3-2-4-14(18)16(13)8-11/h2-4,10-12,17H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGCQUAFFMFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2CC(C1)C3=CC=CC(=O)N3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397867 | |
| Record name | 12-(2-Hydroxypropyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29215-67-6 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(2-hydroxypropyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29215-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-(2-Hydroxypropyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nucleophilic Ring Opening of Propylene Oxide:a More Direct Approach Involves the Nucleophilic Attack of the N 12 Secondary Amine of Cytisine on an Epoxide Ring. for the Synthesis of 12 2 Hydroxypropyl Cytisine, This Involves the Reaction with Propylene Oxide. the Nitrogen Atom Acts As a Nucleophile, Attacking One of the Electrophilic Carbons of the Epoxide Ring, Leading to Its Opening and the Formation of the 2 Hydroxypropyl Side Chain. This Type of Regioselective Ring Opening Reaction is a General Strategy Used to Link Cytisine to Other Molecules Through a Hydroxypropyl Linker, As Demonstrated in the Synthesis of More Complex Cytisine Flavonoid Hybrids Where Cytisine is Reacted with a Glycidyl Ether Derivative.bioorganica.com.ua
Exploration of Novel Synthetic Pathways and Reaction Optimization for 12-(2-Hydroxypropyl)-cytisine
Research into the synthesis of this compound and its analogues has included the optimization of existing reaction conditions to improve yields and explore stereochemical outcomes. The reduction of N-(2-oxo-substituted)cytisines has been a particular focus of such studies.
The table below summarizes the conditions used for the reduction of a related ketone precursor, N-(2-oxo-2-phenylethyl)cytisine, which provides insight into the optimization strategies relevant to this class of compounds. researchgate.net
Table 1: Conditions for the Reduction of N-(2-Oxo-2-phenylethyl)cytisine
| Reductant | Ketone:Hydride Ratio | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| NaBH₄ | 1:2 | MeOH | 0 | 1 | 96 |
| NaBH₄-CeCl₃·7H₂O* | 1:2:1 | MeOH | 0 | 1 | 98 |
| LiAlH₄ | 1:2 | THF | 0 | 1 | 99 |
Data derived from a study on analogous ketone reductions, illustrating common optimization parameters.
Preparation and Characterization of Analogues and Derivatives of this compound for Research Purposes
The synthetic framework used to create this compound has been extended to prepare a variety of analogues for research. These analogues typically feature different substituents on the 2-hydroxyalkyl chain, allowing for the exploration of structure-activity relationships. The primary synthetic route for these compounds remains the reduction of the corresponding N-(2-oxoalkyl)cytisine intermediates. researchgate.net
Key analogues prepared through this methodology include:
N-(2-Hydroxy-2-phenylethyl)cytisine: Synthesized by the reduction of N-(2-oxo-2-phenylethyl)cytisine. This adds a bulky phenyl group to the side chain. researchgate.netresearchgate.net
N-(2-Hydroxy-2-(1-adamantyl)ethyl)cytisine: Prepared from N-(2-oxo-2-(1-adamantyl)ethyl)cytisine, this analogue introduces a very bulky and rigid adamantyl group. researchgate.netresearchgate.net
Characterization of these compounds is crucial and is typically performed using a combination of spectroscopic methods, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). researchgate.netresearchgate.net X-ray structure analysis has also been used to definitively establish the stereochemistry of some diastereomeric products. researchgate.net
The table below provides characterization data for key precursors and analogues related to this compound.
Table 2: Characterization Data for Selected Cytisine (B100878) Derivatives
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Characterization Data | Reference |
| N-(2-Oxopropyl)cytisine | C₁₄H₁₈N₂O₂ | 246.31 | IR (cm⁻¹): 1708, 1692 (C=O), 1648 (pyridone C=O). ¹H NMR (CDCl₃, δ, ppm): 1.80 (s, 3H, Me), 2.93, 3.01 (d, 2H, H-14). | researchgate.net |
| N-(2-Oxo-2-phenylethyl)cytisine | C₁₉H₂₀N₂O₂ | 308.38 | mp: 130-131°C. MS (m/z): 308 [M]⁺. | researchgate.net |
| N-(2-Hydroxy-2-phenylethyl)cytisine | C₁₉H₂₂N₂O₂ | 310.40 | Synthesized as a mixture of diastereomers. Structure confirmed by PMR, ¹³C NMR, and X-ray analysis. | researchgate.net |
Preclinical Pharmacological Characterization of 12 2 Hydroxypropyl Cytisine
In Vitro Receptor Binding and Functional Assays for 12-(2-Hydroxypropyl)-cytisine
No data available.
Investigation of Molecular Mechanisms of Action in Relevant Cellular Models
No data available.
Preclinical Efficacy Studies in Established Animal Models
No data available.
Neurobiological and Behavioral Pharmacological Aspects of this compound in Animal Studies
No data available.
Pharmacokinetic and Metabolic Profile Analysis of 12 2 Hydroxypropyl Cytisine Preclinical
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems
There is currently no available data from in vitro studies using liver microsomes or hepatocytes to determine the metabolic stability of 12-(2-Hydroxypropyl)-cytisine. Such studies would be essential to predict its first-pass metabolism and identify the primary metabolites formed.
In Vivo Absorption, Distribution, and Excretion (ADE) Studies in Animal Models
No in vivo studies in animal models detailing the absorption, distribution, and excretion of this compound have been identified. Consequently, pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance rates for this specific compound are unknown.
Biotransformation Pathways and Associated Enzyme Systems Involved in the Metabolism of this compound
The specific biotransformation pathways and the cytochrome P450 (CYP) enzymes or other enzyme systems involved in the metabolism of this compound have not been elucidated. Research is needed to understand how the hydroxypropyl group is metabolized and if it influences the metabolism of the core cytisine (B100878) structure.
Structure Activity Relationship Sar Studies of 12 2 Hydroxypropyl Cytisine
Elucidation of Key Structural Features for Pharmacological Activity of 12-(2-Hydroxypropyl)-cytisine
The pharmacological profile of this compound is intrinsically linked to its unique structural components, including the foundational cytisine (B100878) framework and the N-12 substituent.
The core tricyclic quinolizidine (B1214090) alkaloid structure of cytisine is a primary determinant of its interaction with biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This rigid framework correctly orients the key pharmacophoric elements, such as the pyridone ring and the secondary amine, for receptor binding. Cytisine itself is known to be a partial agonist at α4β2 nAChRs. drugbank.com
The introduction of a 2-hydroxypropyl group at the N-12 position significantly modifies the pharmacological properties of the parent cytisine molecule. This substitution introduces several key features:
Chirality: The 2-hydroxypropyl group contains a chiral center at the C-2' position, leading to the potential for diastereomers. The stereochemistry of this hydroxyl group can influence the binding affinity and efficacy at target receptors due to specific steric and hydrogen-bonding interactions within the receptor's binding pocket.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability allows for additional interactions with amino acid residues in a biological target, potentially increasing binding affinity and altering the functional activity compared to cytisine.
Polarity and Solubility: The addition of the hydroxyl and propyl groups increases the polarity and can affect the solubility of the molecule, which in turn can influence its pharmacokinetic properties.
Conformational Flexibility: The propyl chain introduces a degree of conformational flexibility, allowing the hydroxyl group to adopt various orientations. This flexibility can be crucial for optimizing interactions with the binding site of a receptor.
Studies on N-(2-hydroxyethyl)cytisine derivatives, including N-(2-hydroxypropyl)-cytisine, have demonstrated their potential for antiarrhythmic and analgesic activities. researchgate.net The presence and position of the hydroxyl group on the alkyl chain attached to the N-12 position are critical for these observed activities.
Comparative Analysis of this compound with Related Cytisine Analogues
To understand the specific contribution of the 2-hydroxypropyl group to the pharmacological activity of this compound, it is useful to compare it with other N-12 substituted cytisine analogues. The nature of the substituent at this position can dramatically alter the biological activity profile.
| Compound Name | N-12 Substituent | Key Pharmacological Activities | Reference |
| Cytisine | -H | Partial agonist at α4β2 nAChRs, smoking cessation aid. | drugbank.com |
| This compound | -CH2CH(OH)CH3 | Antiarrhythmic and analgesic activities. | researchgate.net |
| 12-N-Methylcytisine | -CH3 | Precursor for derivatives with anti-inflammatory and mnestic activity. | biosolveit.de |
| N-(2-Hydroxyethyl)cytisine | -CH2CH2OH | Antiarrhythmic activity. | researchgate.net |
| N-(2-Oxopropyl)cytisine | -CH2C(=O)CH3 | Intermediate in the synthesis of this compound. | researchgate.net |
| N-Allylcytisine-3-thiocarbamide | -CH2CH=CH2 (at N-12) and a thiocarbamide at C-3 | Antiviral activity. | researchgate.net |
This comparative data highlights that even subtle changes to the substituent at the N-12 position can lead to significant shifts in pharmacological effects. For instance, the simple addition of a methyl group in 12-N-methylcytisine provides a scaffold for derivatives with neuropharmacological and anti-inflammatory properties. biosolveit.de The presence of a hydroxyl group on the alkyl chain, as seen in both N-(2-hydroxyethyl)cytisine and this compound, appears to be a key feature for conferring antiarrhythmic activity. researchgate.net The increased chain length and the specific position of the hydroxyl group in this compound likely fine-tune its interaction with biological targets, leading to its observed analgesic properties in addition to the antiarrhythmic effects.
Principles for the Rational Design of Novel Cytisine Derivatives Based on SAR
The structure-activity relationships derived from studies of this compound and related analogues provide valuable principles for the rational design of new cytisine derivatives with tailored pharmacological profiles.
Key principles for the rational design of novel cytisine derivatives include:
Targeted N-12 Substitution: The N-12 position is a prime site for modification to alter pharmacological activity. The introduction of functional groups capable of specific interactions, such as hydrogen bonding (e.g., hydroxyl, amide groups), can enhance affinity and confer novel biological effects. The length, branching, and flexibility of the N-12 substituent are critical parameters to be optimized for specific targets.
Stereochemical Considerations: For chiral substituents, such as the 2-hydroxypropyl group, the synthesis and biological evaluation of individual stereoisomers are essential. This allows for the identification of the eutomer (the more active isomer), leading to more potent and selective compounds.
Bioisosteric Replacement: The principle of bioisosterism can be applied to modify the cytisine scaffold or its substituents to improve properties. For example, replacing a hydroxyl group with other hydrogen bonding moieties or altering the linker between the cytisine core and a functional group can modulate activity.
Hybrid Molecule Design: Conjugating cytisine with other pharmacophores can lead to hybrid molecules with dual or enhanced activities. For instance, linking cytisine to flavonoids has been explored for developing antitumor agents. researchgate.net
Modification of the Pyridone Ring: In addition to N-12 substitution, modifications to the pyridone ring of the cytisine scaffold, such as the introduction of halogens or other small functional groups at positions C-3 and C-5, have been shown to influence activity at nAChRs and should be considered in combination with N-12 modifications. uni-bonn.de
By applying these principles, researchers can systematically explore the chemical space around the cytisine scaffold to develop novel derivatives with improved therapeutic potential for a wide range of diseases.
Computational and Theoretical Chemistry Investigations of 12 2 Hydroxypropyl Cytisine
Molecular Docking Simulations for Target Interactions of 12-(2-Hydroxypropyl)-cytisine
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
While specific docking studies on this compound are not extensively documented in the literature, numerous studies on the parent compound, cytisine (B100878), and its derivatives provide significant insights. Cytisine is well-known for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net Docking studies have shown that the protonated piperidine (B6355638) ring of cytisine fits into an aromatic "box" within the nAChR binding site, forming crucial cation-π interactions with tryptophan residues. researchgate.net
Studies on various cytisine derivatives have explored their binding to different targets. For instance, network pharmacology and molecular docking have been used to investigate cytisine's interaction with targets like CHRNA7, CHRNG, CHRNB1, CHRND, CHRNA1, and DRD2, which are relevant to its potential therapeutic effects. nih.gove-century.us These studies consistently show favorable binding energies, indicating stable interactions. nih.gove-century.us The core structure of cytisine dictates the primary binding mode, while substituents at the N-12 position modulate the affinity and selectivity for specific receptor subtypes or other protein targets.
Table 1: Summary of Molecular Docking Studies on Cytisine and its Derivatives
| Compound/Derivative | Target Protein(s) | Key Findings |
|---|---|---|
| Cytisine | Nicotinic Acetylcholine Receptors (nAChRs) | Fits into an aromatic box, forming cation-π interactions. researchgate.net |
| Cytisine | CHRNA7, CHRNG, CHRNB1, CHRND, CHRNA1, DRD2 | Favorable binding energies suggest potential interactions with multiple targets. nih.gove-century.us |
| Cytisine Derivatives | Menin-MLL | Structure-based screening identified derivatives as potential inhibitors. rsc.org |
| Lupanine (B156748)/Cytisine Derivatives | Influenza A (H1N1) Polymerase, SARS-CoV-2 Protease | Favorable interaction energies indicate potential antiviral activity. journal-of-agroalimentary.ro |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are critical for their function.
QSAR studies have been performed on various sets of cytisine analogues to explore activities ranging from antiviral to antibacterial. journal-of-agroalimentary.ronuft.edu.uabioorganica.com.ua In a study of lupanine and cytisine derivatives with antiviral activity, QSAR models revealed the importance of topological descriptors and the number of double bonds, which influences molecular flexibility. journal-of-agroalimentary.ro For antibacterial activity against E. coli, QSAR models have been built using descriptors such as E-state, ALOGPS, and CDK2, with regression models successfully identifying potentially active compounds. nuft.edu.uabioorganica.com.ua
For this compound, a QSAR model would require a dataset of structurally similar analogues with measured biological activity against a specific target. The model would calculate various molecular descriptors for each compound, such as:
Topological descriptors: Describing the connectivity and branching of the molecule.
Electronic descriptors: Related to the distribution of electrons, such as partial charges and orbital energies.
Steric descriptors: Pertaining to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.
The introduction of the 2-hydroxypropyl group would significantly alter these descriptors compared to cytisine. It would increase the molecular weight and volume (steric effects), introduce a polar hydroxyl group affecting electronic and hydrophobic properties, and add rotational bonds influencing flexibility. A QSAR model could quantify how these changes correlate with a change in biological activity, helping to rationalize the role of the N-12 substituent and guide the design of more potent analogues.
Table 2: Examples of Descriptors Used in QSAR Models for Cytisine Analogues
| QSAR Study Focus | Model Type | Key Descriptor Types/Examples |
|---|---|---|
| Antiviral Activity | Regression Models | Topological descriptors, Information content indices (e.g., IC4), Number of double bonds. journal-of-agroalimentary.ro |
| Antibacterial Activity (E. coli) | Regression Models (Trans-CNN, ASNN, RFR) | E-state, ALOGPS, CDK2 descriptors. nuft.edu.uabioorganica.com.ua |
| HDAC6 Inhibition | Classification Models (Random Forest, XGBoost) | CDK and alvaDesc molecular descriptors. nih.gov |
| nAChR Antagonism | Artificial Neural Networks | Descriptors related to the structure of quaternary ammonium (B1175870) salts. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the different shapes a molecule can adopt and its dynamic behavior over time.
The core tricyclic structure of cytisine is relatively rigid, but the piperidine ring (Ring C) can exist in a chair conformation. datapdf.com High-resolution rotational spectroscopy has identified two distinct conformers of cytisine in the gas phase, differing in the axial or equatorial arrangement of the piperidine NH group, with the axial form being unexpectedly predominant due to an intramolecular NH···N hydrogen bond. acs.org
For N-12 substituted derivatives like this compound, the substituent itself introduces additional conformational flexibility. X-ray crystal structure analysis of the closely related N(12)-(2-hydroxy-2-phenylethyl)cytisine showed that the substituent on the N-12 atom occupies an equatorial position in the solid state. researchgate.net The orientation of the 2-hydroxypropyl chain relative to the cytisine core will be governed by steric and electronic interactions, and it is likely that multiple low-energy conformations exist in solution.
Molecular dynamics (MD) simulations can provide a more detailed picture of this flexibility. nih.gov An MD simulation would model the movements of every atom in this compound in a simulated aqueous environment over time. This would reveal the preferred conformations of the hydroxypropyl side chain, the dynamics of its interaction with the solvent, and how its flexibility might influence the presentation of the cytisine core to a biological target. rsc.orgchemrxiv.org Such simulations are essential for understanding the entropic contributions to binding and for obtaining a more realistic view of the molecule's behavior in a physiological context.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. researchgate.netiapchem.org These predictions are vital in early-stage drug discovery to identify candidates with a higher probability of success in clinical trials. biointerfaceresearch.comnih.gov
The ADME profile of this compound can be predicted using various online tools and software packages (e.g., SwissADME, admetSAR 2.0). nih.gov These tools use large datasets of known drugs to build models based on molecular structure.
Key ADME properties for this compound would be predicted as follows:
Absorption: The addition of the polar hydroxyl group and the increase in molecular weight compared to cytisine could affect oral bioavailability. Properties like lipophilicity (predicted as logP) and water solubility would be key predictors. The hydroxyl group may increase solubility but decrease passive permeability across the gut wall.
Distribution: The molecule's ability to cross membranes, like the blood-brain barrier (BBB), would be assessed. The increased polarity due to the hydroxyl group might reduce BBB penetration compared to more lipophilic analogues. Plasma protein binding is another important distribution parameter that can be estimated.
Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov The cytisine core and the new hydroxypropyl side chain both present potential sites for metabolic modification (e.g., oxidation, glucuronidation). Predicting potential CYP inhibition is also crucial to avoid drug-drug interactions.
Excretion: The route and rate of elimination are influenced by metabolism and physicochemical properties.
Table 3: Predicted ADME Properties for this compound (Illustrative) Note: These are hypothetical values based on typical in silico models and are for illustrative purposes only.
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~250.3 g/mol | Compliant with drug-likeness rules (e.g., Lipinski's Rule of Five). |
| logP (Lipophilicity) | Lower than cytisine | Increased hydrophilicity. |
| Water Solubility | Higher than cytisine | Potentially improved formulation properties. |
| H-bond Donors/Acceptors | Increased (due to -OH) | Influences solubility and membrane permeability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted as low/non-penetrant | May have reduced central nervous system effects compared to some analogues. |
| CYP450 Inhibition | e.g., Non-inhibitor of major isoforms | Low potential for certain drug-drug interactions. |
| Drug-Likeness | Good | Complies with multiple filters (Lipinski, Ghose, Veber). |
Advanced Analytical Methodologies for Research on 12 2 Hydroxypropyl Cytisine
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of 12-(2-Hydroxypropyl)-cytisine. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide critical data.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the cytisine (B100878) core and the 2-hydroxypropyl substituent. Key signals would include those for the aromatic protons of the pyridone ring, the aliphatic protons of the bridged ring system, and the methine and methylene (B1212753) protons of the hydroxypropyl group attached to the N-12 position. The chemical shifts and coupling constants of these protons would confirm the connectivity and stereochemistry of the molecule. For instance, analysis of analogous N-substituted cytisine derivatives shows distinct shifts for protons on carbons adjacent to the nitrogen atom (C-11 and C-13), indicating the substituent's position and orientation. researchgate.net
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The spectrum would display characteristic signals for the carbonyl carbon (C-6), the aromatic carbons of the pyridone ring, and the aliphatic carbons of the tetracyclic core. The presence of the 2-hydroxypropyl group would be confirmed by distinct signals corresponding to its three carbon atoms, with the carbon bearing the hydroxyl group showing a characteristic downfield shift. Data from similar structures, like N-(2-hydroxy-2-phenylethyl)cytisine, can be used to predict the approximate chemical shifts. researchgate.net
Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would show a prominent protonated molecular ion [M+H]⁺.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. The main fragmentation of the cytisine core typically involves cleavages of the piperidine (B6355638) ring (ring C), leading to a characteristic base peak. datapdf.com For this compound, additional fragmentation of the N-12 side chain would be expected, providing further structural confirmation. Analysis of a similar compound, N-(2-Hydroxyethyl)cytisine, shows a clear precursor ion and subsequent product ions upon fragmentation, a technique that would be directly applicable here. massbank.eu
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a broad band for the O-H stretch of the hydroxyl group, a strong band for the C=O stretch of the lactam in the pyridone ring, C-H stretching bands for aromatic and aliphatic groups, and C-N stretching bands. researchgate.net
| Technique | Expected Key Features | Reference/Analog Compound |
|---|---|---|
| ¹H NMR | Signals for pyridone ring protons; distinct signals for CH, CH₂, and OH protons of the 2-hydroxypropyl group. | N(12)-(2-hydroxy-2-phenylethyl)cytisine researchgate.net |
| ¹³C NMR | Carbonyl signal (~163 ppm); aromatic signals (103-152 ppm); aliphatic signals including those for the side chain. | N(12)-(2-hydroxy-2-phenylethyl)cytisine researchgate.net |
| Mass Spectrometry (ESI-MS/MS) | Protonated molecular ion [M+H]⁺; characteristic fragmentation of the cytisine core and loss of the hydroxypropyl side chain. | Cytisine datapdf.com, N-(2-Hydroxyethyl)cytisine massbank.eu |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹); strong C=O stretch (~1650 cm⁻¹); C-N and C-H stretches. | N(12)-(2-hydroxy-2-phenylethyl)cytisine researchgate.net |
Chromatographic Separation and Detection Methods (e.g., HPLC-MS, GC-MS) for Research Applications
Chromatographic techniques are essential for separating this compound from impurities and complex matrices, as well as for its quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) HPLC-MS is the premier technique for the analysis of cytisine and its derivatives due to its high sensitivity and selectivity. mdpi.com
Separation Modes: Because cytisine is a polar molecule, its derivatives, including this compound, can be challenging to retain on traditional reversed-phase (RP) columns. semanticscholar.orgresearchgate.net Several HPLC modes can be employed:
Reversed-Phase (RP) HPLC: Using C18 or polar-RP columns with aqueous-organic mobile phases (e.g., acetonitrile (B52724) or methanol (B129727) with water) containing additives like formic acid can achieve separation. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds and uses a high percentage of organic solvent in the mobile phase, which can enhance ESI-MS sensitivity. nih.govresearchgate.net
Ion-Exchange Chromatography (IEC): Strong cation exchange (SCX) columns provide strong retention and excellent peak shape for basic compounds like cytisine derivatives. mdpi.comresearchgate.net
Detection: Mass spectrometry, particularly triple quadrupole (QqQ) MS operating in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and specificity for quantification. mdpi.com This allows for the detection of the compound at very low concentrations in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) While less common for polar compounds like cytisine derivatives, GC-MS can be used, often requiring derivatization to increase volatility and thermal stability. The resolution and identification of various related alkaloids have been demonstrated using capillary GC-MS. nih.gov
| Method | Stationary Phase (Column) | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| HPLC-MS (HILIC) | Silica-based HILIC column | Acetonitrile and formate (B1220265) buffer (pH 4.0) in a linear gradient | ESI-QTOF-MS | nih.govresearchgate.net |
| HPLC-MS (RP) | Synergi Polar-RP | Methanol:water + 0.1% HCOOH (82:18) | ESI-QqQ-MS (MRM) | mdpi.com |
| HPLC-DAD (IEC) | Luna SCX | 15% Acetonitrile and 100 mM formate buffer (pH 4.0) | Diode Array Detector (DAD) | researchgate.net |
Development and Validation of Quantitative Bioanalytical Methods for Preclinical Samples
To support preclinical studies, robust and validated bioanalytical methods are required to quantify this compound in biological matrices such as plasma, serum, or tissue homogenates.
Method Development The development process involves several key steps:
Sample Preparation: The goal is to extract the analyte from the biological matrix and remove interferences. Common techniques include:
Protein Precipitation (PPT): A simple and fast method using organic solvents like methanol or acetonitrile. mdpi.com
Solid-Phase Extraction (SPE): Offers cleaner extracts and higher recovery. Cartridges with octadecyl (C18), hydrophilic-lipophilic balanced (HLB), or strong cation exchange (SCX) sorbents are effective for cytisine and its derivatives. researchgate.netnih.govresearchgate.net
Chromatography Optimization: As described in section 7.2, selecting the appropriate column and mobile phase is crucial to achieve good peak shape, resolution from matrix components, and a short run time.
Mass Spectrometry Tuning: For an LC-MS/MS method, the instrument is optimized to detect the specific precursor-to-product ion transitions for this compound and an appropriate internal standard, ensuring high sensitivity and selectivity. mdpi.com
Method Validation Once developed, the method must be validated according to regulatory guidelines to ensure its reliability. The validation process assesses several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve should cover the expected concentrations in the preclinical samples.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net
Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.
Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
The development of such validated methods is a prerequisite for generating reliable pharmacokinetic and other preclinical data for this compound. bioagilytix.comnih.gov
Broader Research Implications and Future Directions for 12 2 Hydroxypropyl Cytisine
Integration of Research Findings into the General Alkaloid Research Landscape
The investigation into 12-(2-Hydroxypropyl)-cytisine is a direct extension of the long-standing efforts to understand and exploit the therapeutic properties of cytisine (B100878) and its analogues. nih.gov Cytisine itself is a potent ligand for multiple nAChR subtypes, a property that underpins its use as a smoking cessation aid. nih.govnih.gov However, its activity is not highly selective, which has spurred the development of derivatives with more targeted actions. nih.govnih.gov
Research into N-substituted cytisine derivatives has shown that modifications at the N-12 position can significantly alter the compound's pharmacological profile. nih.govresearchgate.net The introduction of a 2-hydroxypropyl group, as in this compound, is a strategic modification intended to explore the structure-activity relationships (SAR) of N-hydroxyalkyl cytisines. A study on the synthesis of N-(2-hydroxypropyl)cytisine involved the reduction of the corresponding N-(2-oxopropyl)cytisine. researchgate.net This synthetic route is a common strategy for producing various N-hydroxyalkyl derivatives, allowing for a systematic investigation of how the length and branching of the alkyl chain, as well as the position of the hydroxyl group, affect biological activity.
The preliminary pharmacological evaluation of N-(2-hydroxypropyl)cytisine has indicated potential analgesic and antiarrhythmic activities. researchgate.net This finding is significant as it suggests that the therapeutic applications of cytisine derivatives may extend beyond nAChR modulation for addiction. nih.gov The analgesic properties observed in some N-substituted cytisines represent an attractive starting point for developing novel pain management therapies. nih.govresearchgate.net The integration of these findings into the general alkaloid research landscape highlights a shift towards exploring the polypharmacology of these compounds and their potential in treating a wider range of conditions, including cardiovascular and neurological disorders. nih.gov
The table below summarizes the findings for this compound and a related precursor.
| Compound Name | Synthetic Method | Investigated Activities | Key Findings |
| This compound | Reduction of N-(2-oxopropyl)cytisine with metal hydrides. researchgate.net | Analgesic, Antiarrhythmic. researchgate.net | Exhibits potential analgesic and antiarrhythmic properties. researchgate.net |
| N-(2-oxopropyl)cytisine | Reaction of cytisine with bromoacetone. researchgate.net | Synthetic intermediate. | Precursor for the synthesis of this compound. researchgate.net |
Identification of Research Gaps and Unexplored Avenues for this compound
Despite the initial promising findings, the research on this compound is still in its nascent stages, and several significant research gaps exist. A primary limitation is the lack of a comprehensive pharmacological profile. While preliminary studies have pointed to analgesic and antiarrhythmic effects, the underlying mechanisms of action have not been elucidated. researchgate.net It is unclear whether these effects are mediated through interactions with nAChR subtypes or through entirely different biological targets. nih.gov
A significant unexplored avenue is the detailed investigation of its binding affinity and functional activity across a wide panel of nAChR subtypes. Such studies are crucial to determine its selectivity compared to the parent compound, cytisine. It is known that introducing substituents on the basic nitrogen of cytisine can lead to compounds with higher selectivity for central (α4β2) versus ganglionic (α3-containing) receptor subtypes. nih.gov Determining where this compound falls on this spectrum is a critical next step.
Furthermore, there is a dearth of information on the stereochemistry of this compound. The synthesis via reduction of a ketone creates a new chiral center at the hydroxyl-bearing carbon. researchgate.net The biological activities of the resulting diastereomers have not been independently evaluated. Research on similar compounds, such as N-(2-hydroxy-2-phenylethyl)cytisine, has shown that different diastereomers can be isolated and their absolute configurations determined, which is a necessary step for understanding the precise molecular interactions with biological targets. researchgate.net
The following table highlights the key research gaps for this compound.
| Research Area | Identified Gaps |
| Pharmacology | - Lack of comprehensive data on binding affinity and functional activity at various nAChR subtypes. - The precise mechanism of action for its observed analgesic and antiarrhythmic activities is unknown. |
| Stereochemistry | - The individual pharmacological properties of the diastereomers of this compound have not been studied. |
| Pharmacokinetics | - No data is available on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
| Toxicology | - A detailed toxicological assessment has not been performed. |
Potential for Further Academic Exploration of this compound and its Derivatives
The existing research gaps for this compound present numerous opportunities for further academic exploration. A systematic investigation into its nAChR subtype selectivity could reveal whether it offers a more favorable profile than cytisine or varenicline (B1221332) for specific therapeutic applications, potentially with fewer side effects. nih.gov This could involve a combination of radioligand binding assays and functional assays using cell lines expressing different nAChR subtypes. nih.gov
The synthesis and pharmacological evaluation of the individual diastereomers of this compound would be a valuable contribution to the field. This would provide deeper insights into the SAR and could lead to the identification of a more potent and selective stereoisomer. Such studies would also contribute to the fundamental understanding of how the three-dimensional structure of ligands influences their interaction with nAChR binding sites.
Furthermore, the creation of a library of related derivatives could be a fruitful area of research. This could involve modifying the length of the alkyl chain (e.g., N-(3-hydroxybutyl)-cytisine, N-(4-hydroxy-pentyl)-cytisine) or altering the position of the hydroxyl group. Comparing the biological activities of these analogues would help to map the structural requirements for optimal activity at different targets. The exploration of other functional groups in place of the hydroxyl moiety could also lead to the discovery of novel compounds with unique pharmacological properties.
Recent advancements in computational chemistry, such as molecular docking and C-H activation chemistry, are being used to design and synthesize new classes of cytisine derivatives with high selectivity for specific nAChR subtypes. firstwordpharma.comcloudfront.net Applying these techniques to this compound and its analogues could accelerate the discovery of new lead compounds for a variety of neurological and other disorders. nih.govresearchgate.net The relatively rigid conformation of the cytisine scaffold makes it an excellent template for such rational drug design approaches. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
